4-methyl-N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide
Description
The compound 4-methyl-N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is a bis-heterocyclic molecule featuring two thiadiazole rings connected via a carboxamide bridge. The 1,3,4-thiadiazole moiety at the N-terminus is substituted at position 5 with a (pyridin-2-ylmethyl)thio group, while the 1,2,3-thiadiazole ring carries a methyl group at position 2.
Properties
IUPAC Name |
4-methyl-N-[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6OS3/c1-7-9(22-18-15-7)10(19)14-11-16-17-12(21-11)20-6-8-4-2-3-5-13-8/h2-5H,6H2,1H3,(H,14,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRZKQXXCGPBHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-methyl-N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, as well as its mechanisms of action.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of approximately 385.5 g/mol. The structure includes a thiadiazole core that is known for its versatile biological activity.
1. Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines through multiple mechanisms:
- Mechanisms of Action :
- Inhibition of Lipoxygenase (LOX) : Compounds have shown potential in inhibiting LOX enzymes, which are implicated in tumor progression. In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against prostate (PC3), colorectal (HT29), and neuroblastoma (SKNMC) cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Induction of Apoptosis : Several studies have reported that thiadiazole derivatives can induce apoptosis in cancer cells by activating various apoptotic pathways .
| Cell Line | IC50 Value (µg/mL) | Mechanism of Action |
|---|---|---|
| PC3 | 4.27 | LOX inhibition |
| HT29 | 0.28 | Apoptosis induction |
| SKNMC | 0.52 | Apoptosis induction |
2. Antimicrobial Activity
The compound's antimicrobial potential has also been explored:
- Activity Against Bacteria : Studies have shown that thiadiazole derivatives possess significant antibacterial properties against various strains, including Klebsiella pneumoniae and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that these compounds are more effective than conventional antibiotics in certain cases .
| Bacterial Strain | MIC Value (µg/mL) | Activity Type |
|---|---|---|
| Klebsiella pneumoniae | 10.00 | Bacteriostatic |
| Escherichia coli | 12.50 | Bacteriostatic |
3. Anti-inflammatory and Other Activities
Thiadiazole derivatives also exhibit anti-inflammatory properties:
- Mechanisms : These compounds can modulate inflammatory pathways and have been reported to reduce the production of pro-inflammatory cytokines . Additionally, they show promise in treating conditions related to oxidative stress due to their antioxidant capabilities.
Case Studies
Several case studies highlight the effectiveness of thiadiazole derivatives:
- Study on Anticancer Properties : A study synthesized a series of thiadiazole derivatives and evaluated their cytotoxicity using the MTT assay against various cancer cell lines. The results indicated that modifications to the thiadiazole moiety significantly enhanced anticancer activity .
- Antimicrobial Evaluation : Another study focused on the synthesis of novel thiadiazole compounds and their evaluation against biofilm formation in bacterial cultures. The results showed that specific derivatives effectively inhibited biofilm formation and exhibited strong antibacterial activity compared to traditional antibiotics .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of 1,3,4-thiadiazole compounds exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects of similar thiadiazole derivatives against various cancer cell lines such as PC3 (prostate cancer), HT29 (colon cancer), and SKNMC (neuroblastoma). The findings indicated that these compounds could inhibit cell proliferation effectively, suggesting their potential as anticancer agents .
Antimicrobial Properties
The compound has shown promising antimicrobial activities against various bacterial strains. A study highlighted the synthesis of several thiadiazole derivatives that displayed notable antibacterial effects against pathogens like Xanthomonas oryzae and Fusarium graminearum. The synthesized compounds were tested for their Minimum Inhibitory Concentration (MIC), revealing effective inhibition rates .
Anti-inflammatory Effects
Thiadiazole derivatives have also been investigated for their anti-inflammatory properties. Compounds similar to 4-methyl-N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide were found to inhibit pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry reported on the evaluation of a series of 1,3,4-thiadiazole derivatives against cancer cell lines. The results showed that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Activity
In another investigation focused on agricultural applications, a series of thiadiazole derivatives were tested for their effectiveness against plant pathogens. The results indicated that specific compounds exhibited higher antibacterial activity than conventional treatments used in agriculture .
Comparison with Similar Compounds
N-(2,5-Dimethoxyphenyl)-5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxamide (18p)
- Structure : Features a pyridin-3-yl group at position 5 of the 1,3,4-thiadiazole ring and a 2,5-dimethoxyphenyl carboxamide substituent.
- Properties : Melting point 199–200°C; molecular weight 343.0852 (C₁₆H₁₄N₄O₃S). Exhibits insecticidal and protease inhibitory activity .
- Key Difference : Lacks the 1,2,3-thiadiazole ring system and the (pyridin-2-ylmethyl)thio substituent present in the target compound.
N-(2,5-Dimethoxyphenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazole-2-carboxamide (18q)
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide Analogs
- Structure : Replaces the 1,2,3-thiadiazole ring with a thiazole ring.
- Synthesis : Prepared via coupling of ethyl 2-bromoacetoacetate with nitriles, followed by hydrolysis and amidation .
- Activity : Demonstrated statistically significant (p < 0.05) inhibition in bacterial secretion systems, but lower potency than thiadiazole-thiadiazole hybrids .
Data Table: Key Parameters of Compared Compounds
*Predicted based on structural analogs .
†Estimated from molecular formula.
Computational and Structural Insights
- DFT Studies : Density functional theory (DFT) analyses of related compounds suggest that exact-exchange terms improve thermochemical accuracy, which could guide optimization of the target compound’s electronic properties .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
